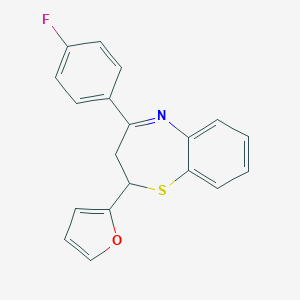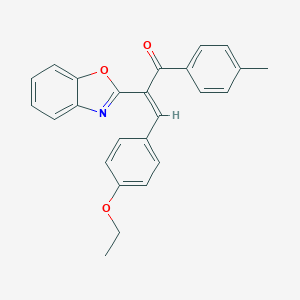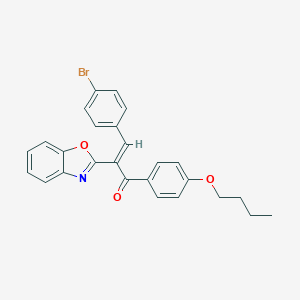![molecular formula C34H33N3O5 B284781 1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B284781.png)
1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines
Vorbereitungsmethoden
The synthesis of 1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-component reaction. One common method involves the reaction of various aryl aldehydes with dimedone and 6-amino-1,3-dimethyluracil using DABCO as a catalyst at 90°C under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as those containing benzyloxy and triazole moieties . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific substitution pattern and the resulting biological properties.
Eigenschaften
Molekularformel |
C34H33N3O5 |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
1-benzyl-5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C34H33N3O5/c1-34(2)17-24-29(25(38)18-34)28(23-14-15-26(27(16-23)41-3)42-20-22-12-8-5-9-13-22)30-31(35-24)37(33(40)36-32(30)39)19-21-10-6-4-7-11-21/h4-16,28,35H,17-20H2,1-3H3,(H,36,39,40) |
InChI-Schlüssel |
BMBHNRBIYOYZSC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)

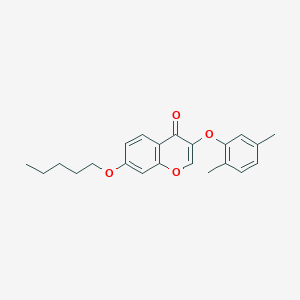
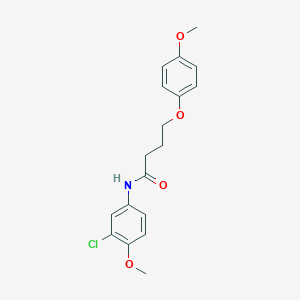
![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)
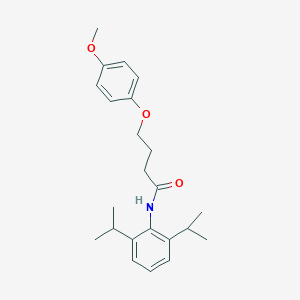
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
